molecular formula C16H25N3O3 B1392502 1-Ethyl-2-[2-(4-ethylpiperazin-1-yl)-2-oxoethyl]-4-methyl-1H-pyrrole-3-carboxylic acid CAS No. 1242862-38-9

1-Ethyl-2-[2-(4-ethylpiperazin-1-yl)-2-oxoethyl]-4-methyl-1H-pyrrole-3-carboxylic acid

Cat. No.: B1392502
CAS No.: 1242862-38-9
M. Wt: 307.39 g/mol
InChI Key: NWDODVNQCAFDGB-UHFFFAOYSA-N
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Description

1-Ethyl-2-[2-(4-ethylpiperazin-1-yl)-2-oxoethyl]-4-methyl-1H-pyrrole-3-carboxylic acid is a useful research compound. Its molecular formula is C16H25N3O3 and its molecular weight is 307.39 g/mol. The purity is usually 95%.
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Scientific Research Applications

Novel Synthesis Methods

A novel synthesis method for the pyrrolo[2,1-c][1,4]benzodiazocine ring system, which involves the use of 1 H -Pyrrole-2-carbaldehyde, demonstrates the potential of derivatives of 1-Ethyl-2-[2-(4-ethylpiperazin-1-yl)-2-oxoethyl]-4-methyl-1H-pyrrole-3-carboxylic acid in complex organic synthesis processes (Koriatopoulou, Karousis, & Varvounis, 2008).

Development of Antimicrobial Agents

Research focused on the synthesis and bioevaluation of pyrrole derivatives, including those similar to the compound , shows promise in developing new antimicrobial agents. This includes the successful transformation of ethyl 5-chloro-4-formyl-1H-pyrrole-3-carboxylates into compounds with significant anti-staphylococcus activity (2020).

Synthesis of Polysubstituted Pyrroles

Studies on the modification of alkyl 1-(2-alkoxy-2-oxoethyl)-4-formyl-1H-pyrrole-2-carboxylates into various polysubstituted pyrroles highlight the adaptability of similar compounds in generating diverse pyrrole derivatives, which are crucial in medicinal chemistry and organic synthesis (Štětinová et al., 2005).

Application in Pyrazole Synthesis

Research into the reaction of similar ethyl pyrrole-2-carboxylate derivatives with hydrazines for the selective formation of pyrazoles underlines the role of such compounds in the synthesis of pyrazoles, which are valuable in pharmaceutical research (Mikhed’kina et al., 2009).

Synthesis of Anticonvulsant Compounds

Investigations on the synthesis of 1-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]pyrrolidine-2,5-diones, structurally related to the compound , indicate its potential in creating molecules with significant anticonvulsant activity (Kamiński, Rzepka, & Obniska, 2011).

Synthesis of Antibacterial Agents

The synthesis of 1-ethyl-6-fluoro-1,4-dihydro-4-oxo-7-(1H-pyrrol-1-yl)quinoline-3-carboxy lic acid, a compound structurally related to the one , demonstrates its potential in creating broad-spectrum antibacterial agents (Stefancich et al., 1985).

Properties

IUPAC Name

1-ethyl-2-[2-(4-ethylpiperazin-1-yl)-2-oxoethyl]-4-methylpyrrole-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H25N3O3/c1-4-17-6-8-19(9-7-17)14(20)10-13-15(16(21)22)12(3)11-18(13)5-2/h11H,4-10H2,1-3H3,(H,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWDODVNQCAFDGB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(CC1)C(=O)CC2=C(C(=CN2CC)C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H25N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.39 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-Ethyl-2-[2-(4-ethylpiperazin-1-yl)-2-oxoethyl]-4-methyl-1H-pyrrole-3-carboxylic acid
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1-Ethyl-2-[2-(4-ethylpiperazin-1-yl)-2-oxoethyl]-4-methyl-1H-pyrrole-3-carboxylic acid
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1-Ethyl-2-[2-(4-ethylpiperazin-1-yl)-2-oxoethyl]-4-methyl-1H-pyrrole-3-carboxylic acid
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1-Ethyl-2-[2-(4-ethylpiperazin-1-yl)-2-oxoethyl]-4-methyl-1H-pyrrole-3-carboxylic acid
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1-Ethyl-2-[2-(4-ethylpiperazin-1-yl)-2-oxoethyl]-4-methyl-1H-pyrrole-3-carboxylic acid
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1-Ethyl-2-[2-(4-ethylpiperazin-1-yl)-2-oxoethyl]-4-methyl-1H-pyrrole-3-carboxylic acid

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